molecular formula C18H15ClN2O2S2 B3595542 4-(4-CHLOROPHENYL)-2-{[(5-ETHYL-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE

4-(4-CHLOROPHENYL)-2-{[(5-ETHYL-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE

Cat. No.: B3595542
M. Wt: 390.9 g/mol
InChI Key: HVOZYRQOWCBIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups. It has an amide group (N-C=O), a thiophene ring (a five-membered ring containing sulfur), and a chlorophenyl group (a benzene ring with a chlorine atom attached). These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or acyl chloride. The thiophene rings could be formed through a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide group could lead to the formation of hydrogen bonds, which could affect the compound’s physical and chemical properties. The thiophene rings and the chlorophenyl group are aromatic, which means they are particularly stable and can participate in π-π interactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The thiophene ring could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarity of its functional groups, and its melting and boiling points could be influenced by the strength of the intermolecular forces it can form .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve interacting with a specific biological target, such as a protein or enzyme .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its mechanism of action. This could lead to new insights and developments in the field .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-[(5-ethylthiophene-2-carbonyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S2/c1-2-12-7-8-14(25-12)17(23)21-18-15(16(20)22)13(9-24-18)10-3-5-11(19)6-4-10/h3-9H,2H2,1H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVOZYRQOWCBIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-CHLOROPHENYL)-2-{[(5-ETHYL-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE
Reactant of Route 2
4-(4-CHLOROPHENYL)-2-{[(5-ETHYL-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE
Reactant of Route 3
4-(4-CHLOROPHENYL)-2-{[(5-ETHYL-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE
Reactant of Route 4
4-(4-CHLOROPHENYL)-2-{[(5-ETHYL-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
4-(4-CHLOROPHENYL)-2-{[(5-ETHYL-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE
Reactant of Route 6
4-(4-CHLOROPHENYL)-2-{[(5-ETHYL-2-THIENYL)CARBONYL]AMINO}-3-THIOPHENECARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.